Butyl[(3-chloro-4-fluorophenyl)methyl]amine
CAS No.:
Cat. No.: VC17795959
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
* For research use only. Not for human or veterinary use.
![Butyl[(3-chloro-4-fluorophenyl)methyl]amine -](/images/structure/VC17795959.png)
Specification
Molecular Formula | C11H15ClFN |
---|---|
Molecular Weight | 215.69 g/mol |
IUPAC Name | N-[(3-chloro-4-fluorophenyl)methyl]butan-1-amine |
Standard InChI | InChI=1S/C11H15ClFN/c1-2-3-6-14-8-9-4-5-11(13)10(12)7-9/h4-5,7,14H,2-3,6,8H2,1H3 |
Standard InChI Key | KFZRCGUCCAOZSW-UHFFFAOYSA-N |
Canonical SMILES | CCCCNCC1=CC(=C(C=C1)F)Cl |
Introduction
Chemical Identity and Structural Features
Butyl[(3-chloro-4-fluorophenyl)methyl]amine (molecular formula C₁₁H₁₅ClFN, molecular weight 215.69 g/mol) belongs to the class of halogenated benzylamines. Its structure comprises a phenyl ring with chlorine and fluorine substituents at the 3- and 4-positions, respectively, connected to a butylamine group through a methylene (-CH₂-) bridge. The compound’s IUPAC name is N-[(3-chloro-4-fluorophenyl)methyl]butan-1-amine.
Electronic and Steric Effects
The chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), polarizing the phenyl ring and enhancing electrophilic substitution reactivity. Conversely, the fluorine at the 4-position, while also electron-withdrawing, participates in resonance effects (+R), creating a complex electronic profile. The butyl chain introduces steric hindrance, influencing the compound’s interaction with biological targets such as enzymes or receptors.
Comparative Structural Analysis
The table below contrasts Butyl[(3-chloro-4-fluorophenyl)methyl]amine with related halogenated benzylamines:
Compound Name | Molecular Formula | Halogen Substituents | Amine Group | Notable Properties |
---|---|---|---|---|
Butyl[(3-chloro-4-fluorophenyl)methyl]amine | C₁₁H₁₅ClFN | 3-Cl, 4-F | Butyl | Dual halogen effects, moderate steric bulk |
Butyl[(4-chloro-3-fluorophenyl)methyl]amine | C₁₁H₁₅ClFN | 4-Cl, 3-F | Butyl | Altered halogen positioning, similar mass |
tert-Butyl[(3-bromo-4-chlorophenyl)methyl]amine | C₁₁H₁₅BrClN | 3-Br, 4-Cl | tert-Butyl | Increased steric hindrance, higher molecular weight |
Data derived from structural analogs.
Biological Activities and Mechanistic Insights
Halogenated benzylamines are investigated for their bioactivity, particularly in central nervous system (CNS) disorders and antimicrobial therapy. While direct evidence for Butyl[(3-chloro-4-fluorophenyl)methyl]amine is sparse, structural analogs provide mechanistic hypotheses:
Antimicrobial Efficacy
-
Bacterial Growth Inhibition: Chlorine and fluorine substituents disrupt bacterial cell wall synthesis. For example, bis(4-chlorophenyl)methylamine analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus.
-
Synergistic Effects: Combining halogenated amines with β-lactam antibiotics enhances efficacy against drug-resistant strains, likely through target site modulation.
Anticancer Mechanisms
-
Apoptosis Induction: Halogenated benzylamines trigger mitochondrial pathways by upregulating pro-apoptotic proteins (Bax, caspase-3) and downregulating anti-apoptotic Bcl-2.
-
Cell Cycle Arrest: G1/S phase arrest has been observed in breast cancer cells (MCF-7) treated with similar compounds, mediated by cyclin-dependent kinase inhibition.
Research Findings and Comparative Data
Enzymatic Inhibition Studies
Butyl[(3-chloro-4-fluorophenyl)methyl]amine’s halogen arrangement may influence its inhibitory potency against enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). Comparative data from analogs reveal:
Enzyme Target | Compound | IC₅₀ (µM) | Selectivity Ratio (MAO-A/MAO-B) |
---|---|---|---|
MAO-A | (4-Chloro-3-fluorophenyl)methylamine | 0.45 | 12.3 |
MAO-B | (3-Chloro-4-fluorophenyl)methylamine | 5.6 | 0.8 |
AChE | (3-Bromo-4-chlorophenyl)methylamine | 2.1 | N/A |
Data adapted from studies on structural analogs.
Pharmacokinetic Profiling
-
Absorption: High logP values (~3.2) suggest favorable intestinal absorption but potential first-pass metabolism.
-
Metabolism: Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate N-dealkylation, producing inactive metabolites.
-
Half-Life: In rodent models, analogs exhibit t₁/₂ values of 4–6 hours, supporting twice-daily dosing regimens.
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity Issues: Competing halogenation pathways may yield undesired isomers, necessitating advanced catalytic systems.
-
Scale-Up Barriers: Industrial production requires solvent recovery systems to mitigate environmental impact.
Therapeutic Optimization
-
Prodrug Design: Esterification of the amine group could enhance bioavailability.
-
Targeted Delivery: Nanoparticle encapsulation may improve CNS penetration while reducing peripheral toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume